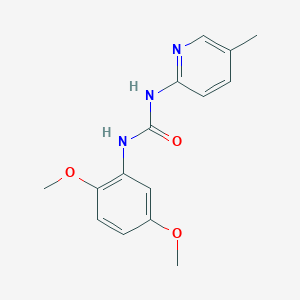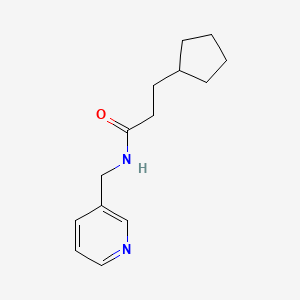![molecular formula C13H13N3O2S2 B5888785 N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)
N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, commonly known as AMT, is a chemical compound with various scientific research applications. It is a thiadiazole derivative and has been studied for its potential use as an anticonvulsant, anti-inflammatory, and antitumor agent.
Mecanismo De Acción
The exact mechanism of action of AMT is not fully understood. However, it is believed to work by modulating the activity of ion channels and receptors in the brain and other tissues. AMT has been shown to enhance the activity of GABA, an inhibitory neurotransmitter in the brain, which may contribute to its anticonvulsant activity. AMT has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
AMT has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation in animal models of epilepsy. AMT has also been shown to reduce the levels of pro-inflammatory cytokines in animal models of arthritis and colitis. Additionally, AMT has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMT has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of biological activities. However, there are also some limitations to using AMT in lab experiments. It has low solubility in water, which may limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.
Direcciones Futuras
There are several future directions for research on AMT. One area of research could be to further investigate its anticonvulsant activity and potential use as an antiepileptic drug. Another area of research could be to investigate its anti-inflammatory activity and potential use in treating inflammatory diseases such as arthritis and colitis. Additionally, further research could be done to investigate its antitumor activity and potential use as a cancer therapy. Finally, more research could be done to elucidate its mechanism of action and identify its molecular targets.
Métodos De Síntesis
AMT can be synthesized by reacting 3-acetylphenyl isothiocyanate with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide. After the reaction, the product is purified by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
AMT has been studied for its potential use as an anticonvulsant, anti-inflammatory, and antitumor agent. It has been shown to have anticonvulsant activity in animal models of epilepsy. AMT has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models of arthritis and colitis. Additionally, AMT has been shown to have antitumor activity in vitro against various cancer cell lines.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S2/c1-8(17)10-4-3-5-11(6-10)14-12(18)7-19-13-16-15-9(2)20-13/h3-6H,7H2,1-2H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHKDNCSOHWKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-methoxy-6-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-2-methylphenol](/img/structure/B5888714.png)


![5H-spiro[benzo[h]tetrazolo[5,1-b]quinazoline-6,1'-cyclopentan]-7(12H)-one](/img/structure/B5888751.png)
![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)



![1-[(4-iodophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5888783.png)


